1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene
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Overview
Description
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and catalysts, such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, or various organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .
Scientific Research Applications
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the vinyl and cyclopropylmethoxy groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene: Lacks the vinyl group, which may affect its reactivity and applications.
1-(Cyclopropylmethoxy)-5-vinylbenzene: Lacks the trifluoromethyl group, potentially reducing its lipophilicity and metabolic stability.
3-(Trifluoromethyl)-5-vinylbenzene: Lacks the cyclopropylmethoxy group, which may influence its binding interactions and overall stability
Uniqueness
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)-5-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, the vinyl group provides a site for further functionalization, and the cyclopropylmethoxy group can influence binding interactions and overall stability .
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethenyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c1-2-9-5-11(13(14,15)16)7-12(6-9)17-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSVROZYXMRNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)OCC2CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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